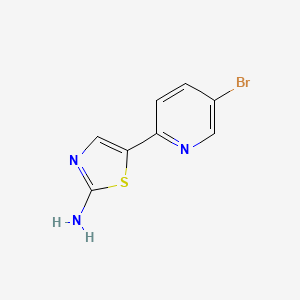

5-(5-Bromo-2-pyridinyl)-2-thiazolamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3S |

|---|---|

Molecular Weight |

256.12 g/mol |

IUPAC Name |

5-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H6BrN3S/c9-5-1-2-6(11-3-5)7-4-12-8(10)13-7/h1-4H,(H2,10,12) |

InChI Key |

FTDBAMBRIGVCTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 5 Bromo 2 Pyridinyl 2 Thiazolamine

Retrosynthetic Analysis of the 5-(5-Bromo-2-pyridinyl)-2-thiazolamine Scaffold

A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the C-C bond between the thiazole (B1198619) and pyridine (B92270) rings. This approach simplifies the target molecule into two primary building blocks: a 2-aminothiazole (B372263) derivative and a functionalized 5-bromo-2-halopyridine. The synthesis then focuses on the independent preparation of these precursors followed by a cross-coupling reaction to form the final product.

Synthesis of the 2-Thiazolamine Core and its Precursors

The 2-thiazolamine ring is a common scaffold in medicinal chemistry, and several methods have been developed for its synthesis.

Classical Hantzsch Thiazole Synthesis Approaches and Modifications

The Hantzsch thiazole synthesis is a cornerstone method for the formation of the 2-aminothiazole ring. derpharmachemica.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comnih.govnih.gov The versatility of this method allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted starting materials.

Modifications to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. Microwave-assisted synthesis, for example, has been shown to significantly accelerate the reaction and often leads to higher yields compared to conventional heating methods. nih.gov Additionally, the use of catalysts such as silica (B1680970) chloride has been explored to facilitate the reaction under heterogeneous conditions, simplifying product purification. researchgate.net

Alternative Cyclization Methods for 2-Aminothiazoles

Beyond the Hantzsch synthesis, other cyclization methods have been reported for the preparation of 2-aminothiazoles. One such approach involves the reaction of ketones with thiourea and an oxidizing agent like iodine. researchgate.netmdpi.com This method provides a direct route to 2-aminothiazoles from readily available starting materials. Another strategy utilizes the cyclization of thiosemicarbazones with α-haloketones. researchgate.net

More recent developments include domino cyclization reactions enabled by photoredox and copper cocatalysis, which allow for the synthesis of fully substituted 2-aminothiazoles under mild, room temperature conditions. organic-chemistry.org These alternative methods offer valuable options for accessing diverse 2-aminothiazole derivatives.

Regioselective Introduction of Substituents on the Thiazole Ring

The functionalization of a pre-formed thiazole ring is a key strategy for introducing specific substituents. Regioselective C-H activation has emerged as a powerful tool for this purpose. rsc.org For instance, palladium-catalyzed C-H alkenylation allows for the introduction of various groups at the C-2, C-4, and C-5 positions of the thiazole ring. rsc.org

Furthermore, metalation reactions using reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl enable the regioselective functionalization of the thiazole scaffold. nih.gov These methods provide access to magnesated or zincated thiazole intermediates that can react with a variety of electrophiles to yield highly functionalized thiazoles. nih.gov Such strategies are crucial for the targeted synthesis of compounds like this compound, where a specific substitution pattern is required.

Synthesis of the 5-Bromo-2-pyridinyl Moiety

The synthesis of the 5-bromo-2-pyridinyl fragment requires careful consideration of the regioselectivity of pyridine functionalization.

Strategies for Halogenation and Functionalization of Pyridine Derivatives

The direct halogenation of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. However, various methods have been developed to achieve regioselective halogenation. For instance, the halogenation of 2-aminopyridine (B139424) can be controlled to yield either mono- or di-halogenated products depending on the reaction conditions and the amount of halogenating agent used. researchgate.netthieme.de

The functionalization of pyridine rings can also be achieved through C-H activation strategies. slideshare.netbenthamdirect.com These methods can be directed to specific positions (ortho, meta, or para) by employing different catalytic systems and reaction conditions. nih.govacs.org For the synthesis of the 5-bromo-2-pyridinyl moiety, a common precursor is 2,5-dibromopyridine (B19318). guidechem.comchemicalbook.comresearchgate.net This starting material can be selectively functionalized at the 2-position, for example, through a nucleophilic aromatic substitution reaction with an amine, while retaining the bromine atom at the 5-position.

| Precursor | Reagent | Product |

| 2,5-Dibromopyridine | Hydriodic acid, Sodium iodide | 5-Bromo-2-iodopyridine chemicalbook.com |

| 2-Amino-4-chloropyridine (B16104) | N-bromosuccinimide | 2-Amino-5-bromo-4-chloropyridine google.com |

| 6-Methyl-3-pyridinecarboxylic acid | Ethanol, then Ammonia, then Halogen | 5-Bromo-2-methylpyridine google.com |

| 5-Nitro-2-chloropyridine | Diethyl malonate, then Pd/C, then Bromine | 5-Bromo-2-methylpyridine google.com |

Table 1: Synthetic Routes to Functionalized 5-Bromopyridine Derivatives

Preparation of Key Pyridine Intermediates

The synthesis of the target compound necessitates the availability of suitably functionalized pyridine building blocks. These intermediates must possess reactive groups at the 2- and 5-positions to facilitate subsequent reactions. Common strategies focus on introducing a halogen or a boronic acid/ester group at the position intended for coupling, while the bromine atom is maintained at the 5-position.

One common precursor is 2-amino-5-bromopyridine . This intermediate can be subjected to a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a halogen (e.g., chlorine or another bromine), yielding a dihalopyridine derivative that is activated for cross-coupling. google.com For instance, 2-amino-4-chloropyridine can be brominated using N-bromosuccinimide to produce an aminobromochloropyridine, which then undergoes diazotization and chlorination to yield a dichlorobromopyridine. google.com

Another important intermediate is 5-Bromo-2-pyridinecarbonitrile . This compound can be synthesized from 2,5-dibromopyridine through a cyanation reaction using reagents like sodium cyanide or cuprous cyanide in a high-boiling solvent such as DMSO. guidechem.com The nitrile group can then be transformed into other functionalities if needed or used to influence the electronic properties of the pyridine ring during subsequent coupling steps.

For Suzuki-Miyaura cross-coupling reactions, the most crucial intermediate is a pyridinylboronic acid or ester . The synthesis of aryl and heteroaryl boronic acids often involves the reaction of an organometallic intermediate (derived from a lithium-halogen exchange or a Grignard reagent) with a borate (B1201080) ester at low temperatures. nih.gov For example, 5-bromo-2-fluoropyridin-3-ylboronic acid is a known compound, indicating that borylation of brominated pyridine rings is a feasible strategy. nih.govorganoborons.com

The following table summarizes key pyridine intermediates and their typical starting materials.

| Key Intermediate | Starting Material(s) | Synthetic Method |

| 2,5-Dihalopyridine | 2-Amino-5-bromopyridine | Diazotization / Sandmeyer Reaction |

| 5-Bromo-2-pyridinecarbonitrile | 2,5-Dibromopyridine | Cyanation with NaCN/CuCN |

| 5-Bromo-2-pyridinylboronic acid | 2,5-Dibromopyridine | Lithium-halogen exchange followed by trapping with a borate ester |

Intermolecular Coupling Reactions for Pyridinyl-Thiazolamine Linkage

The central step in the synthesis is the formation of the C-C bond between the pyridine C2 position and the thiazole C5 position. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming biaryl and heterobiaryl bonds. mdpi.com The reaction typically involves the coupling of a heteroaryl boronic acid or ester with a heteroaryl halide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For the synthesis of this compound, two primary routes are possible:

Coupling of 5-bromo-2-pyridinylboronic acid with a 5-halo-2-thiazolamine derivative.

Coupling of a 2-halo-5-bromopyridine with 2-amino-5-thiazolylboronic acid .

The reaction is known to be effective for nitrogen-rich heterocycles, although the presence of the unprotected amine on the thiazole and the nitrogen atom in the pyridine ring can sometimes inhibit the palladium catalyst. nih.gov Overcoming these challenges often requires careful selection of catalysts, ligands, and reaction conditions. nih.gov

Negishi Coupling: The Negishi reaction provides an alternative palladium- or nickel-catalyzed method that couples an organozinc compound with an organic halide. nih.gov This methodology is particularly useful for creating C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. nih.govresearchgate.net In this context, a 2-halo-5-bromopyridine can be reacted with a 2-amino-5-(halozincio)thiazole intermediate. researchgate.net Alternatively, a (5-bromo-2-pyridinyl)zinc halide can be generated and coupled with a 5-halo-2-thiazolamine. chemrxiv.org The organozinc reagents are typically prepared via transmetalation from an organolithium or Grignard reagent, or by the direct oxidative insertion of zinc into a heteroaryl halide. researchgate.net The Negishi coupling can sometimes offer advantages in terms of reactivity and functional group tolerance compared to other methods. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for forming the pyridinyl-thiazole bond, particularly when the pyridine ring is highly electron-deficient. In this approach, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (like a halogen) and one or more strong electron-withdrawing groups.

For the synthesis of the target compound, this would involve the 2-thiazolamine acting as the nucleophile and attacking a 2-halo-5-bromopyridine derivative. The success of an SNAr reaction on a pyridine ring is highly dependent on its activation. The presence of a bromine atom at the 5-position is only moderately electron-withdrawing. Therefore, additional activating groups on the pyridine ring, such as a nitro group, would likely be required to make the C2 position sufficiently electrophilic for the attack by the aminothiazole nucleophile. While a viable strategy for highly activated systems, SNAr may be less efficient for this specific target compared to transition metal-catalyzed methods. nih.gov

Optimization of Reaction Conditions and Mechanistic Considerations in Synthesis

The yield and purity of this compound obtained from cross-coupling reactions are highly sensitive to the specific conditions employed. Optimization of parameters such as the catalyst, ligands, solvent, and base is critical for achieving an efficient and scalable synthesis.

The choice of the palladium catalyst and associated ligands is paramount in Suzuki-Miyaura and Negishi couplings. For nitrogen-containing heterocycles, standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, but more advanced catalyst systems often provide superior results. researchgate.net

Modern palladium precatalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, have been developed to improve catalyst stability and activity, especially for challenging substrates like pyridines. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the heteroaryl halide and the subsequent reductive elimination that forms the desired C-C bond. The acidity of the N-H bond in unprotected heterocycles can lead to the formation of N-azolyl palladium complexes, which may inhibit the catalytic cycle. nih.gov The use of specialized ligands can mitigate these inhibitory effects and promote higher yields under milder conditions.

The following table shows examples of catalyst/ligand systems used in Suzuki-Miyaura couplings of heterocyclic compounds.

| Catalyst | Ligand | Substrate Type | Typical Yield Range | Reference |

| Pd₂(dba)₃ | SPhos | Indazole Chlorides | 91-99% | nih.gov |

| Pd(OAc)₂ | Tricyclohexylphosphine | Aryl Halides | Good to Excellent | nih.gov |

| [Pd(PPh₃)₄] | PPh₃ (integrated) | Iodoimidazole | 68-79% | researchgate.net |

Analysis of Solvent Selection and Reaction Medium Impact

The solvent and base used in the cross-coupling reaction create the medium in which the catalytic cycle occurs and play a crucial role in the reaction's outcome.

Solvents: Common solvents for Suzuki-Miyaura reactions include ethereal solvents like 1,4-dioxane (B91453) or THF, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF. nih.govnih.gov Often, a mixture of an organic solvent and water is used, as the presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. The choice of solvent can influence reaction rates and, in some cases, product selectivity.

Bases: The base is essential for activating the boronic acid component in the Suzuki-Miyaura reaction. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov For challenging couplings involving nitrogen heterocycles, stronger bases like K₃PO₄ are often more effective than carbonates. nih.gov The base's strength and solubility can significantly impact the rate of transmetalation, which is frequently the rate-limiting step in the catalytic cycle. Careful selection is necessary to promote the desired reaction while avoiding side reactions like protodeboronation of the boronic acid intermediate. nih.gov

Application of Microwave-Assisted Synthesis and Other Enhanced Techniques

The synthesis of 2-aminothiazole derivatives, including structures analogous to this compound, has been significantly advanced by the application of enhanced techniques such as microwave-assisted synthesis. This method offers considerable advantages over conventional heating protocols, primarily in the dramatic reduction of reaction times, improvement in product yields, and alignment with the principles of green chemistry. mdpi.com

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner reactions with fewer byproducts. mdpi.comresearchgate.net In the context of synthesizing thiazole derivatives, microwave-assisted organic synthesis has been successfully employed in various cyclocondensation reactions. ias.ac.innih.gov For instance, the Hantzsch thiazole synthesis, a cornerstone for creating the thiazole ring, can be performed under microwave conditions, often resulting in higher yields in a fraction of the time required by traditional methods. While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the successful application of this technique to a wide array of analogous thiazole and fused-thiazole systems strongly supports its potential utility. mdpi.comnih.gov The general methodology involves heating a mixture of the requisite α-haloketone and a thiourea derivative in a suitable solvent under microwave irradiation for a period typically ranging from minutes to a few hours.

Another enhanced technique is the development of one-pot multi-component reactions. These strategies are highly efficient as they allow for the construction of complex molecules like 5-bromo-2-aminothiazoles from simple starting materials in a single procedural step, avoiding the need for isolating intermediates. researchgate.net This approach not only saves time and resources but also minimizes waste, contributing to a more sustainable synthetic process.

The following table summarizes the comparative advantages of microwave-assisted synthesis over conventional heating methods, as observed in the synthesis of related heterocyclic compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours to days | Often reduced to minutes |

| Reaction Yield | Moderate to good | Generally good to excellent; often higher than conventional methods |

| Byproducts | More prevalent, requiring extensive purification | Often reduced, leading to cleaner reaction profiles |

| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times and direct heating |

| Environmental Impact | Larger solvent volumes and energy use | More environmentally friendly ("green chemistry") |

Advanced Isolation and Purification Methodologies

The isolation and purification of the final compound, this compound, are critical steps to ensure its suitability for subsequent analytical characterization and biological screening. Achieving high purity necessitates the use of advanced and rigorous methodologies.

Following the synthesis, the initial crude product is typically isolated from the reaction mixture by precipitation and filtration. The crude solid is then subjected to one or more purification techniques. The most common and effective method for purifying solid organic compounds is recrystallization . This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures. The selection of an appropriate solvent or solvent pair is paramount for successful recrystallization, aiming to dissolve the compound at an elevated temperature and allow it to crystallize in a pure form upon cooling, while impurities remain in the solution.

For more challenging separations, or to achieve analytical-grade purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel or alumina) while being carried through the column by a mobile phase (a solvent or mixture of solvents). By carefully selecting the stationary and mobile phases, this compound can be effectively separated from unreacted starting materials and any side products formed during the reaction. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC).

The purity of the final isolated product is then assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the compound with high sensitivity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are used to confirm the chemical structure and identity of the purified this compound, ensuring the removal of any structurally related impurities.

The table below outlines the primary purification techniques and the analytical methods used for purity assessment.

| Technique | Principle | Application in Purifying this compound |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble and insoluble impurities from the crude solid product. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through. | Separation from starting materials and byproducts with similar solubility profiles. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid mobile phase under high pressure. | Quantitative assessment of the final product's purity. |

| Spectroscopic Analysis (NMR, MS) | Characterization based on the interaction of the molecule with electromagnetic radiation or its mass-to-charge ratio. | Structural confirmation and identification of the purified compound. |

Structural Elucidation and Advanced Characterization of 5 5 Bromo 2 Pyridinyl 2 Thiazolamine

Advanced Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Techniques like NMR, IR, and mass spectrometry provide complementary information about the connectivity of atoms, the functional groups present, and the precise molecular weight.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

Multi-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the spatial proximity of atoms within a molecule. For 5-(5-Bromo-2-pyridinyl)-2-thiazolamine, this would involve assigning the specific chemical shifts and coupling constants for each proton and carbon in the bromopyridinyl and thiazolamine rings. NOESY (Nuclear Overhauser Effect Spectroscopy) data would be particularly important for confirming the through-space correlations between protons on the two different ring systems, which helps to define the preferred conformation of the molecule in solution. Without experimental spectra, a valid data table and detailed analysis of these structural features cannot be provided.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For the target compound, characteristic vibrational bands would be expected for the C-Br stretching, the C=N and C-S bonds within the thiazole (B1198619) ring, the N-H bonds of the amine group, and the various C-H and C=C/C=N vibrations of the pyridine (B92270) and thiazole aromatic systems. A comparative analysis of FT-IR and Raman spectra helps to provide a more complete vibrational assignment. However, no specific, published spectra are available for this compound, precluding the creation of a data table of vibrational frequencies and their assignments.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. The isotopic pattern created by the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum of this compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum (often from MS/MS experiments) would help to confirm the connectivity of the pyridinyl and thiazolamine fragments. This experimental data is not currently available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

Crystal Growth and Quality Assessment for Diffraction Studies

The first step in a crystallographic study is the growth of high-quality single crystals suitable for X-ray diffraction. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The quality of the resulting crystals is then assessed before mounting them on a diffractometer. There are no published reports detailing the successful crystallization of this compound.

Elucidation of Molecular Conformation, Torsion Angles, and Geometric Parameters

A successful crystallographic analysis would reveal the precise solid-state conformation of the molecule, including the dihedral angle between the pyridine and thiazole rings. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. Without a determined crystal structure, it is impossible to provide a data table of geometric parameters (bond lengths, angles, torsion angles) or to discuss the supramolecular assembly of the compound in the solid state.

Analysis of Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. A thorough analysis of the crystal structure of this compound would involve identifying and quantifying these forces, which are crucial for understanding the material's stability and physical properties.

Hydrogen Bonding: The presence of the 2-thiazolamine group, with its primary amine (-NH₂) and the thiazole nitrogen atom, as well as the pyridinyl nitrogen, makes it a prime candidate for forming hydrogen bonds. In the crystalline state, one would expect to observe intermolecular hydrogen bonds where the amine group acts as a donor (N-H) and the nitrogen atoms of the pyridine and/or thiazole rings act as acceptors. These interactions would likely form extensive networks, such as chains or dimers, significantly influencing the crystal packing. A hypothetical data table for such interactions would include parameters like donor-acceptor distances and angles.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N(Amine) | H1 | N(Pyridine) | Value | Value | Value | Value |

| N(Amine) | H2 | N(Thiazole) | Value | Value | Value | Value |

π-π Stacking: The aromatic pyridine and thiazole rings are capable of engaging in π-π stacking interactions. These interactions would be characterized by face-to-face or offset arrangements of the rings from adjacent molecules, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The analysis would quantify these distances and the degree of ring overlap.

Halogen Bonding: The bromine atom on the pyridine ring can act as a Lewis acid, forming a halogen bond with a Lewis base (an electron-rich atom like nitrogen or sulfur) on a neighboring molecule. researchgate.netjocpr.com This directional interaction, denoted as C-Br···N or C-Br···S, would be identified by a distance between the bromine and the acceptor atom that is shorter than the sum of their van der Waals radii, and an angle close to 180°.

Tetrel Bonding: The sulfur atom in the thiazole ring, a Group 16 element, is not a tetrel bond donor (Group 14). However, other weak interactions involving the thiazole ring could be present. A detailed analysis of the crystal packing would explore all short contacts to fully characterize the supramolecular assembly. researchgate.net

Conformational Analysis in Solution and Solid States

In the solid state, the key conformational parameter would be the dihedral angle between the pyridine and thiazole rings. This angle would be precisely determined from the crystallographic data.

In solution, techniques like NMR spectroscopy would be used to deduce the average conformation. By analyzing nuclear Overhauser effects (NOEs) or coupling constants, it would be possible to determine the preferred orientation of the two rings relative to each other.

A comparative analysis would then highlight any significant differences between the solid-state and solution-state conformations. For instance, a large difference in the inter-ring dihedral angle could suggest that crystal packing forces play a major role in determining the solid-state geometry, while the molecule adopts a lower-energy conformation in solution.

| Parameter | Solid State (X-ray) | Solution State (NMR) |

| Dihedral Angle (Pyridine-Thiazole) | Value (°) | Value (°) |

Without the foundational experimental data, further detailed analysis remains speculative.

Chemical Reactivity and Derivatization of the 5 5 Bromo 2 Pyridinyl 2 Thiazolamine Scaffold

Reactivity of the Exocyclic Amine Group on the Thiazole (B1198619) Ring

The exocyclic amine group at the 2-position of the thiazole ring is a primary site for various chemical transformations. Its nucleophilic nature allows for reactions such as acylation, alkylation, and condensation, leading to the formation of a wide array of derivatives.

The exocyclic amine of 2-aminothiazole (B372263) derivatives readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, microwave-assisted acylation of similar amino-heterocycles has been shown to be an efficient method for synthesizing N-acylated products. nih.gov The resulting amides can exhibit significantly different biological activities compared to the parent amine.

Alkylation of the exocyclic amine can also be achieved, though it may sometimes lead to a mixture of N-alkylated and ring-alkylated products, depending on the reaction conditions and the nature of the alkylating agent.

Table 1: Examples of Acylation and Alkylation Reactions on 2-Aminothiazole Derivatives

| Reactant | Reagent | Product Type | Reference |

| 2-amino-4-(pyrid-2-yl)thiazole | Benzoyl chloride | N-Benzoyl amide | nih.gov |

| 2-aminothiazole derivative | Alkyl halide | N-Alkyl amine | google.com |

| 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine | Acid chlorides | N-Acyl amide | nih.gov |

The primary amine group of 5-(5-Bromo-2-pyridinyl)-2-thiazolamine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). scirp.orgnih.govresearchgate.net This reaction is typically acid-catalyzed and involves the removal of a water molecule. The formation of Schiff bases is a versatile method for introducing a wide range of substituents, which can significantly influence the electronic and steric properties of the molecule. These imine derivatives can serve as intermediates for the synthesis of other heterocyclic systems. For example, condensation of 2-aminothiazole with aldehydes and malononitrile (B47326) can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. sciforum.net

Table 2: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 2-aminobenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Schiff Base | researchgate.net |

| 2-aminothiazole | Benzaldehyde | Schiff Base | sciforum.net |

| 5-bromofuran-2-carboxyhydrazide | Aromatic aldehydes | Schiff Bases |

Reactivity at the Bromine Atom on the Pyridine (B92270) Moiety

The bromine atom at the 5-position of the pyridine ring is a key handle for further functionalization through cross-coupling and nucleophilic substitution reactions.

The bromine atom on the pyridine ring is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully employed to synthesize a series of novel pyridine derivatives. mdpi.comresearchgate.net This approach allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring, significantly expanding the chemical space accessible from the this compound scaffold.

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromopyridine Derivatives

| Substrate | Coupling Partner | Catalyst | Reaction Type | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | Suzuki-Miyaura | mdpi.comresearchgate.net |

| 2-halogenopyridines | Aryl boronic acids | Palladium | Suzuki-Miyaura | rsc.org |

| Steroidal aryl halides | Phenylboronic acids | Palladium | Suzuki-Miyaura | nih.gov |

While direct nucleophilic aromatic substitution (SNAr) on bromopyridines can be challenging, it is possible under certain conditions, particularly with strong nucleophiles or when the pyridine ring is activated by electron-withdrawing groups. acs.org Reactions with nucleophiles like thiols, amines, and alkoxides can lead to the displacement of the bromine atom. researchgate.netnih.gov However, for less activated systems, transition metal-catalyzed methods are often more efficient.

Reactivity of the Thiazole Ring at C-4 Position

While the provided outline focuses on other reactive sites, it is worth noting that the C-4 and C-5 positions of the thiazole ring can also be sites for derivatization, although they are generally less reactive than the exocyclic amine and the bromine atom in this specific scaffold. The reactivity at these positions is influenced by the substituents already present on the ring. analis.com.my Electrophilic substitution reactions on the thiazole ring are possible, with the position of attack depending on the directing effects of the existing groups. pharmaguideline.com For instance, the presence of the amino group at C-2 would direct electrophiles to the C-5 position. However, in the title compound, the C-5 position is already substituted. The reactivity at C-4 would likely require specific reaction conditions to achieve selective functionalization.

Exploration of Electrophilic Aromatic Substitution Potentials

The reactivity of the this compound scaffold towards electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its constituent rings and substituents. The 2-aminothiazole core is generally considered an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles.

Theoretical calculations on the thiazole ring indicate that the C5 position is the most electron-rich and thus the most favorable site for electrophilic substitution, followed by the C4 position. nih.gov However, in the title compound, the C5 position is already substituted with the 5-bromo-2-pyridinyl group. Therefore, any further electrophilic attack on the thiazole ring would be directed elsewhere. The 2-amino group is a strong activating group and an ortho-, para- director. In the context of the thiazole ring, it would strongly activate the C5 position, but since that is blocked, its influence extends to other positions. Conversely, the 5-bromo-2-pyridinyl substituent at C5 is expected to be an electron-withdrawing group, thus deactivating the thiazole ring towards EAS.

The primary sites for potential electrophilic attack are the C4 position of the thiazole ring and the pyridine ring itself. Given the strong activating nature of the exocyclic amino group, the C4 position of the thiazole is a plausible site for substitution, despite the deactivating effect of the pyridinyl substituent. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be directed to this position under controlled conditions.

The pyridine ring, being substituted with a bromine atom and the thiazolamine group, is generally deactivated towards electrophilic substitution. The pyridine nitrogen itself is a deactivating element, and the bromine atom further reduces the ring's reactivity.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Ring System | Position | Electronic Effect | Predicted Reactivity |

|---|---|---|---|---|

| 2-Amino | Thiazole | C2 | Activating, +M | Directs to C5 (blocked); may influence C4 |

| 5-(5-Bromo-2-pyridinyl) | Thiazole | C5 | Deactivating, -I | Reduces overall ring reactivity |

| 5-Bromo | Pyridine | C5' | Deactivating, -I, +M | Weakly deactivating |

| 2-(2-Aminothiazol-5-yl) | Pyridine | C2' | Deactivating, -I | Deactivates pyridine ring |

Research on related 2-aminothiazole derivatives has shown that the exocyclic amino group can also undergo reactions with electrophiles, such as acylation or sulfonylation, leading to N-functionalized derivatives. semanticscholar.orgnih.gov

Regioselective Halogen Dance Reactions and their Implications

The typical mechanism for a halogen dance reaction involves the deprotonation of a ring carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a carbanion. whiterose.ac.uk This is followed by a series of equilibria involving halogen-lithium exchange and proton transfers, ultimately leading to the migration of the halogen to a different position on the ring. The reaction is often quenched with an electrophile to trap the newly formed organolithium intermediate. nih.gov

For this compound, the halogen dance would most likely occur on the pyridine ring. The reaction would be initiated by deprotonation at a position ortho to the bromine atom (C4' or C6'). The pyridine nitrogen directs metallation primarily to the C2' and C6' positions. The presence of the bulky thiazolamine substituent at C2' might sterically hinder deprotonation at this site, potentially favoring deprotonation at C4' or C6'.

A plausible reaction pathway is the 1,2-migration of the bromine atom from C5' to C4' or C6'. This would provide a synthetic route to novel isomers, such as 5-(4-bromo-2-pyridinyl)-2-thiazolamine or 5-(6-bromo-2-pyridinyl)-2-thiazolamine. The ability to regioselectively functionalize the pyridine ring through a halogen dance followed by electrophilic trapping significantly enhances the synthetic utility of the parent scaffold, allowing for the creation of a diverse library of derivatives for further investigation. researchgate.net

Coordination Chemistry: Formation of Metal Complexes

The molecular architecture of this compound, featuring multiple nitrogen and sulfur heteroatoms, makes it an excellent candidate as a ligand for forming coordination complexes with a variety of metal ions. nih.govresearchgate.net The field of metal-organic complexes is vast, with applications ranging from catalysis to materials science and medicinal chemistry. bohrium.comasianpubs.org The distinct electronic and steric properties of this scaffold allow for the design of complexes with specific geometries and functionalities.

Ligand Design and Investigation of Binding Modes

This compound possesses several potential donor sites for metal coordination:

Pyridine Nitrogen (Npy): A classic Lewis base, the pyridine nitrogen is a common coordination site for a wide range of metal ions. nih.gov

Thiazole Ring Nitrogen (Nth): The sp²-hybridized nitrogen within the thiazole ring can also act as a donor atom.

Exocyclic Amino Nitrogen (Namino): The primary amino group at the C2 position is another potential coordination site.

Thiazole Sulfur (Sth): As a soft donor atom, the thiazole sulfur can coordinate to softer metal ions. nih.gov

This multiplicity of donor atoms allows for several potential binding modes, making it a versatile ligand. Depending on the metal ion, counter-ion, and reaction conditions, the ligand can coordinate in a monodentate, bidentate, or even bridging fashion.

Monodentate Coordination: The ligand could bind to a metal center through its most basic site, the pyridine nitrogen.

Bidentate Chelation: The most probable chelation mode would involve the pyridine nitrogen and one of the thiazole nitrogens (either Nth or Namino), forming a stable five- or six-membered chelate ring. An Npy, Nth binding mode is common in similar pyridinyl-thiazole systems. nih.gov

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers, utilizing, for example, the pyridine nitrogen to bind to one metal and a thiazole nitrogen to another.

The design of specific metal complexes involves selecting metal ions with appropriate coordination geometries and affinities for the N/S donor atoms. For instance, first-row transition metals like Ni(II), Cu(II), and Zn(II) are known to form stable complexes with pyridyl-thiazole type ligands. nih.govbohrium.com

Table 2: Potential Coordination Modes of this compound

| Binding Mode | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|

| Monodentate | Npy | N/A |

| Monodentate | Nth | N/A |

| Bidentate | Npy, Nth | 5-membered |

| Bidentate | Npy, Namino | 6-membered |

| Bridging | Npy (to M1), Nth (to M2) | N/A |

Spectroscopic and Structural Characterization of Formed Metal-Organic Complexes

The definitive characterization of metal-organic complexes formed with this compound requires a combination of spectroscopic and structural analysis techniques. asianpubs.orgbohrium.comnih.gov

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion typically results in shifts in the vibrational frequencies of the bonds involving the donor atoms. For example, a shift in the C=N stretching frequency of the pyridine and thiazole rings to a different wavenumber upon complexation provides strong evidence of coordination through these nitrogen atoms. bohrium.com Similarly, changes in the N-H stretching and bending vibrations would indicate the involvement of the amino group.

UV-Visible Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-Visible spectrum, corresponding to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) bands. These spectra provide information about the electronic structure and coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. Coordination to a metal ion causes significant shifts in the resonances of the protons and carbons near the binding sites.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. nih.gov

Structural Characterization:

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of a metal-organic complex in the solid state. bohrium.com It provides unambiguous information on bond lengths, bond angles, coordination geometry around the metal center, and the specific binding mode of the ligand. It can also reveal details about the packing of molecules in the crystal lattice and intermolecular interactions.

Table 3: Hypothetical Characterization Data for a Dichlorido-bis(ligand)metal(II) Complex L = this compound

| Technique | Free Ligand (L) | Complex [M(L)₂Cl₂] | Interpretation |

|---|---|---|---|

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3400, 3300 | ~3400, 3300 | No significant shift; Namino likely not coordinated. |

| ν(C=N)py | ~1580 | ~1600 | Shift to higher frequency indicates Npy coordination. |

| ν(C=N)th | ~1610 | ~1625 | Shift to higher frequency indicates Nth coordination. |

| ¹H NMR (δ, ppm) | |||

| H-6' (pyridinyl) | ~8.50 | ~8.75 | Downfield shift confirms Npy coordination. |

| H-4 (thiazole) | ~7.30 | ~7.50 | Downfield shift suggests electronic changes due to coordination. |

| ESI-MS (m/z) | 271/273 [L+H]⁺ | 645/647/649 [M(L)₂Cl₂-Cl]⁺ | Confirms 2:1 ligand-to-metal stoichiometry. |

Theoretical and Computational Investigations of 5 5 Bromo 2 Pyridinyl 2 Thiazolamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and properties of molecules. For 5-(5-Bromo-2-pyridinyl)-2-thiazolamine, these theoretical approaches provide insights into its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy.

Determination of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine-Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Note: The data in this table is illustrative for a related compound and not the specific values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is instrumental in predicting the sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, as well as the amino group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and regions near the bromine atom might exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack. Studies on multifunctional pyridine analogs have utilized MEP to understand electrostatic similarity with reference drugs.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are highly valuable for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds.

Theoretical vibrational analysis for molecules with similar benzothiazole (B30560) structures has been shown to be in good agreement with experimental data. For this compound, DFT calculations could predict the characteristic vibrational modes associated with the pyridine, thiazole, and amine functionalities, aiding in the analysis of its infrared spectrum. Similarly, the prediction of 1H and 13C NMR chemical shifts would provide valuable data for confirming the molecular structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational flexibility, solvent effects, and interactions with other molecules.

Assessment of Conformational Flexibility and Rotational Barriers

MD simulations can be employed to explore the potential energy surface associated with this rotation, thereby identifying the most stable conformations and the energy barriers between them. Conformational studies on related thiazole derivatives have highlighted the importance of such analyses. Understanding the preferred conformations is crucial for predicting how the molecule might bind to a receptor or enzyme active site.

Modeling of Solvent Effects on Molecular Geometry and Reactivity

The surrounding solvent can have a profound impact on the geometry, electronic structure, and reactivity of a molecule. MD simulations, particularly those employing explicit solvent models, can effectively capture these solvent effects.

For this compound, simulations in different solvents could reveal how solvent polarity influences the conformational preferences and the electronic properties, such as the HOMO-LUMO gap. This information is vital for understanding its behavior in various chemical and biological environments. While specific MD studies on this compound are not available, the general methodology is well-established for studying a wide range of molecular systems.

Role of 5 5 Bromo 2 Pyridinyl 2 Thiazolamine As a Synthetic Intermediate in Advanced Chemical Research

Utilization as a Precursor in the Synthesis of Novel Substituted Heterocyclic Systems

There is no available scientific literature that documents the use of 5-(5-Bromo-2-pyridinyl)-2-thiazolamine as a precursor for the synthesis of novel substituted heterocyclic systems.

Application as a Key Building Block for the Construction of Complex Polycyclic Structures

No published research could be found that describes the application of this compound as a key building block for constructing complex polycyclic structures.

Derivatization for the Development of Chemical Probes and Research Tools for Mechanistic Investigations

There is no information available in the scientific literature regarding the derivatization of this compound for the purpose of developing chemical probes or other research tools for mechanistic studies.

Q & A

Q. What are the established synthetic routes for 5-(5-Bromo-2-pyridinyl)-2-thiazolamine?

Methodological Answer: The synthesis typically involves coupling brominated pyridine derivatives with thiazolamine precursors. For example, analogous heterocyclic systems (e.g., pyrazine-thiazole hybrids) are synthesized via cyclization reactions under controlled temperatures (80–120°C) using catalysts like palladium or copper complexes . Key steps include:

- Bromine introduction via electrophilic substitution on pyridine rings.

- Thiazole ring formation using thiourea or thioamide precursors.

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for bromine-induced deshielding effects (e.g., pyridine C-Br at δ 150–160 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error.

- IR Spectroscopy: Identify thiazole C=N stretches (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How does bromine substitution influence the compound’s reactivity?

Methodological Answer: The bromine atom at the pyridine 5-position acts as a leaving group in nucleophilic substitution reactions. For example, secondary amines (e.g., morpholine) can replace bromine under mild conditions (60°C, DMF) to form derivatives, as demonstrated in analogous thiadiazole systems .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data versus spectroscopic analysis?

Methodological Answer:

- Cross-Validation: Use single-crystal X-ray diffraction (e.g., ’s protocol at 100 K) to resolve ambiguities in NMR assignments (e.g., rotational isomers) .

- Dynamic Effects: Account for temperature-dependent conformational changes via VT-NMR (e.g., -40°C to 80°C).

- Polymorphism Screening: Perform solvent-mediated recrystallization (e.g., ethanol/water) to identify stable forms .

Q. How to design experiments to study environmental fate and degradation pathways?

Methodological Answer:

- Long-Term Studies: Follow ’s framework (2005–2011 project) to assess abiotic/biotic degradation :

- Abiotic: Hydrolysis/photolysis under UV light (λ = 254 nm, pH 4–10).

- Biotic: Microbial degradation assays (e.g., soil slurry cultures).

- Analytical Tools: LC-MS/MS for metabolite identification; ECOSAR models for ecotoxicity prediction .

Q. What strategies optimize yield in multi-step syntheses of brominated thiazolamines?

Methodological Answer:

- Step-Wise Optimization:

- Catalyst Screening: Test Pd vs. Cu catalysts for coupling efficiency (e.g., ’s Pd(PPh₃)₄ vs. CuI) .

- Stoichiometry Adjustments: Increase thiourea equivalents (1.2–1.5 eq) to drive cyclization .

- In-Line Monitoring: Use HPLC-DAD to track intermediates and minimize side products .

Q. How to evaluate structure-activity relationships (SAR) for novel derivatives?

Methodological Answer:

- Analog Synthesis: Prepare methyl/phenyl derivatives (e.g., ’s 5-Bromo-N,4-dimethyl-2-thiazolamine) .

- Biological Assays: Test against cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination).

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity .

Q. How to address contradictions in bioactivity data (in vitro vs. in vivo)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.